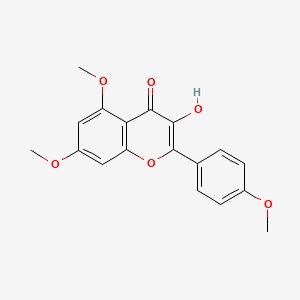

3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

説明

The compound "3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one" is a derivative of the chromen-4-one family, which is known for its diverse biological activities and potential medicinal value. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the interest in this class of compounds for their biological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves multi-step reactions that may include Knoevenagel reactions, methoxy reductions, and various condensation processes. For instance, the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one was achieved from 2,3,4-trimethoxybenzaldehyde through methoxy reduction and Knoevenagel reaction, under mild and environmentally friendly conditions . Similarly, the synthesis of other derivatives often involves the use of starting materials like 4-hydroxycoumarine and various reagents to introduce different substituents onto the chromen-4-one core .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was elucidated using single X-ray crystallography, which provided insights into the intramolecular hydrogen bonding patterns . The molecular conformation and binding interactions of these compounds, particularly their ability to inhibit enzymes like COX-2, are also studied using in silico methods .

Chemical Reactions Analysis

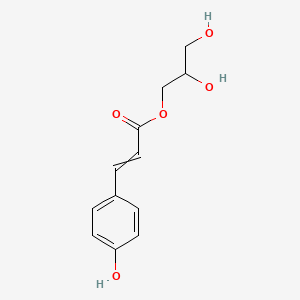

Chromen-4-one derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the esterification reaction was used to prepare a hybrid compound composed of ferulic acid and hydroxycoumarin, which was then followed by deprotection . The reductive amination process was employed to synthesize novel chromen-2-one derivatives with antimicrobial activity . These reactions are crucial for modifying the chromen-4-one core to enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure and the substituents present. The crystal structure, solubility, and sensitivity to solvent polarity are important characteristics that can be determined through X-ray crystallography and spectroscopic methods . The acid dissociation constants and the sensitivity of the compounds to solvent polarity and hydrogen bonding are also studied to understand their chemical behavior in different environments . The electrochemical properties, such as redox processes, are investigated using UV/vis spectroscopy, which is important for understanding the antioxidant potential of these compounds .

科学的研究の応用

Synthesis and Characterization

- Development of Novel Catalysts : A study on polystyrene-supported TBD catalysts used 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, a structurally similar compound, in the synthesis of Warfarin analogues, highlighting its role in catalytic processes (Alonzi et al., 2014).

Biological and Medicinal Research

- Antimicrobial and Anti-inflammatory Effects : Tectorigenin monohydrate, an isoflavone closely related to the compound , isolated from Belamcanda chinensis, has shown antimicrobiotic and anti-inflammatory properties (Liu et al., 2008).

- Anticancer Activities : Research involving ruthenium flavanol complexes with derivatives similar to 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one showed significant cytotoxic potential against breast cancer cell lines (Singh et al., 2017).

Chemical Properties and Reactions

- Synthesis and Reaction Studies : Studies have focused on the synthesis and reactions of chromen-4-one derivatives, offering insights into their chemical properties and potential applications in creating new compounds with medicinal value (Li, 2014).

Antioxidant Activities

- Evaluation of Radical Scavenging Activity : Hesperetin Schiff bases, similar in structure to the compound , have been synthesized and evaluated for their antioxidant activities, providing insights into the potential antioxidant properties of related compounds (Sykuła et al., 2019).

Pharmaceutical Synthesis

- Synthesis of Stereopharmaceuticals : Stereopharmaceuticals structurally related to 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one have been synthesized, indicating the compound's potential relevance in the development of analgesic drugs (Pavlova et al., 2015).

作用機序

Target of Action

It’s known that similar compounds have been tested for anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Mode of Action

It’s known that similar compounds can inhibit leukocyte chemotaxis and oxygen free radical formation . They also exhibit the phenomenon of excited-state intramolecular proton transfer (ESIPT) .

Biochemical Pathways

It’s known that similar compounds have been found in the hemolymph, brain, and hindgut of bombus terrestris (bumblebee) , suggesting that they may play a role in various biochemical processes in these organisms.

Pharmacokinetics

Its molecular weight is 2982901 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Similar compounds have been reported to have anti-inflammatory and antiproliferative effects . They can also prevent cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats .

Action Environment

It’s known that similar compounds have been synthesized for the selective analysis of al3+ using the synchronous fluorescence method , suggesting that they may be sensitive to certain environmental conditions.

特性

IUPAC Name |

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPXJCVFCJANKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

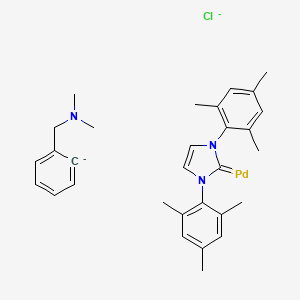

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

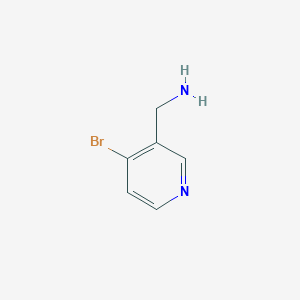

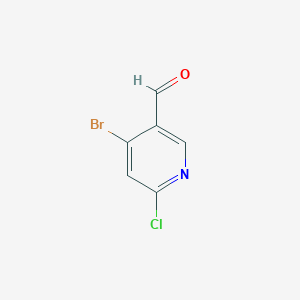

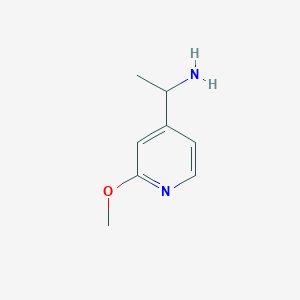

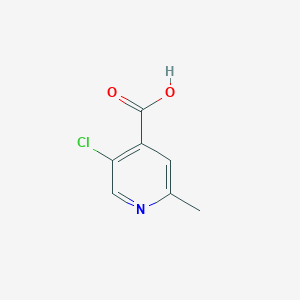

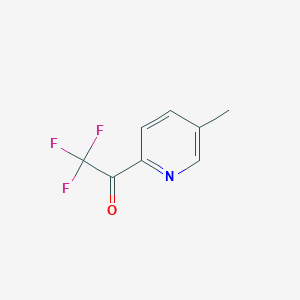

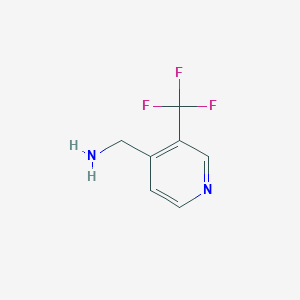

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)